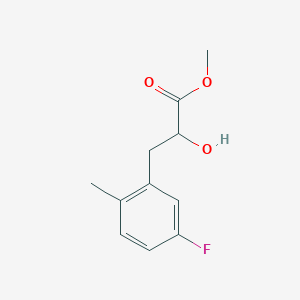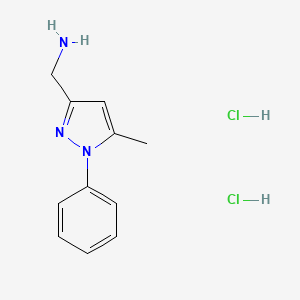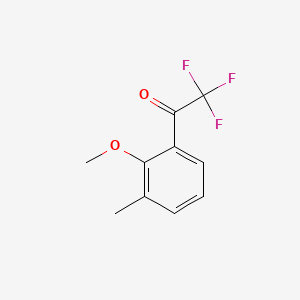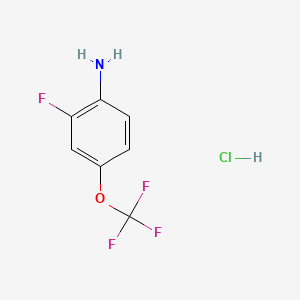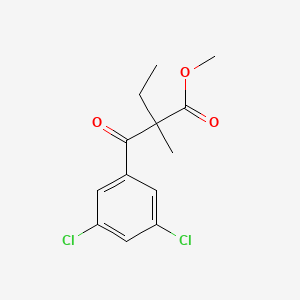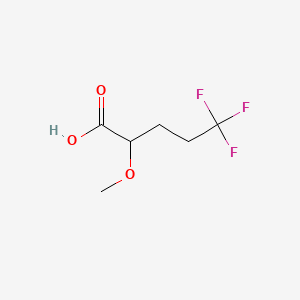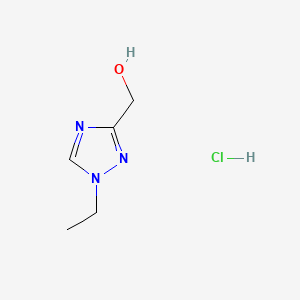
(1-ethyl-1H-1,2,4-triazol-3-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-1H-1,2,4-triazol-3-yl)methanol hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom at position 1 of the triazole ring and a methanol group at position 3, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-1,2,4-triazol-3-yl)methanol hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction, where a hydroxyl group is added to the triazole ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are frequently employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-1,2,4-triazol-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-ethyl-1H-1,2,4-triazol-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-1,2,4-triazol-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of cytochrome P450 enzymes by binding to the heme iron.
Pathways Involved: The inhibition of these enzymes can disrupt various metabolic pathways, leading to the desired therapeutic effects, such as antifungal or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the ethyl and methanol groups.
1-methyl-1H-1,2,4-triazole: Similar structure with a methyl group instead of an ethyl group.
1,2,3-Triazole: An isomer with a different arrangement of nitrogen atoms in the ring.
Uniqueness
(1-ethyl-1H-1,2,4-triazol-3-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methanol groups enhances its solubility, stability, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C5H10ClN3O |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
(1-ethyl-1,2,4-triazol-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-2-8-4-6-5(3-9)7-8;/h4,9H,2-3H2,1H3;1H |
InChI Key |
OPECNSNABAJWPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=N1)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carbaldehyde](/img/structure/B13476852.png)
![3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine](/img/structure/B13476859.png)
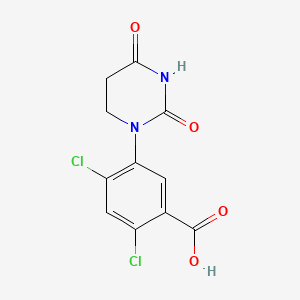
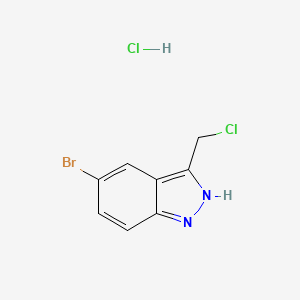
![Ethyl 1-(iodomethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13476898.png)
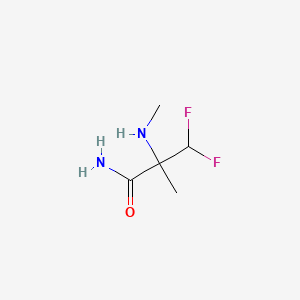
![Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13476911.png)
